(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
Beschreibung
The compound "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone" features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group at position 1, a methyl group at position 3, a thiophen-2-yl moiety at position 6, and a morpholino methanone at position 2. Synthesis likely involves multi-step reactions, possibly leveraging ionic liquids (as in ) or coupling strategies similar to those in and .
Eigenschaften
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-18-15(20(25)23-5-7-28-8-6-23)11-16(17-3-2-9-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,9,11,14H,4-8,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTYWBBFZXALOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation.
Biochemical Pathways
The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.
Biologische Aktivität
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone belongs to a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores its biological activity, particularly its interaction with G protein-gated inwardly rectifying potassium channels (GIRK), and its implications for therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C25H28N4O4S , and it has a molecular weight of approximately 468.57 g/mol . It features a complex structure characterized by:
- A pyrazolo[3,4-b]pyridine core
- A dioxidotetrahydrothiophene moiety
- A morpholino group
These structural components contribute to the compound's lipophilicity and potential for biological interactions.
Research indicates that this compound acts primarily as an activator of GIRK channels , which are crucial in regulating neuronal excitability and cardiac function. The modulation of these ion channels suggests potential applications in treating neurological disorders such as epilepsy and anxiety, as well as cardioprotective effects.
Interaction Studies
Studies utilizing radiolabeled ligand binding assays and electrophysiological recordings have demonstrated that the compound effectively activates GIRK channels with improved stability compared to other known activators. This enhanced stability may lead to more sustained therapeutic effects.
Neuroprotective Effects
A study published in Journal of Medicinal Chemistry highlighted the neuroprotective properties of similar compounds by demonstrating their ability to modulate neuronal activity through GIRK channel activation. The findings suggest that compounds with similar structures can potentially mitigate neurodegenerative processes by stabilizing neuronal excitability .
Cardioprotective Applications
Research conducted on the cardioprotective effects of pyrazolo[3,4-b]pyridine derivatives indicated that these compounds could reduce ischemic damage in cardiac tissues. The activation of GIRK channels was shown to play a significant role in this protective mechanism, suggesting that the compound may be beneficial in cardiovascular therapies .
Comparative Analysis with Similar Compounds
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Key synthetic routes include:
- Formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions.
- Functionalization to introduce thiophene and morpholino groups.
Optimizing these synthetic pathways is crucial for producing sufficient quantities for biological testing.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Key Structural and Functional Differences
Sulfone Group: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group distinguishes it from analogues with non-oxidized thiophene or thieno-thiophene moieties (e.g., ).
Morpholino Methanone: This substituent is shared with patent compounds (–7), where morpholino groups are often used to improve bioavailability. However, its position on the pyrazolo-pyridine core (vs. pyrimidine in ) may alter target binding .
Heterocyclic Core: The pyrazolo[3,4-b]pyridine core differs from pyrazolo[1,5-a]pyrimidine () or thieno-pyrimidine (), which could influence electronic properties and bioactivity.
Analytical Characterization
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize this compound?
The synthesis typically involves multi-step reactions focusing on coupling heterocyclic fragments. Key steps include:
- Pyrazolo[3,4-b]pyridine core formation : Cyclocondensation of hydrazine derivatives with substituted ketones or aldehydes, often under reflux conditions in ethanol or THF .
- Functionalization : Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling for the thiophen-2-yl moiety .
- Morpholino methanone attachment : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) or nucleophilic acyl substitution .
Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve reaction efficiency and yield compared to traditional reflux .
Basic: Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves absolute configuration and confirms substituent positions (e.g., pyrazolo-pyridine core and sulfone group) .
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify proton environments (e.g., methyl groups at C3, thiophene protons) and carbon hybridization .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- HPLC-PDA : Assesses purity (>95% required for biological assays) .
Advanced: How can synthetic routes be optimized for scalability and reproducibility?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) to identify critical factors. For example, a central composite design can optimize microwave-assisted steps .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions may reduce byproducts .
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation in real time, minimizing purification steps .
Advanced: What computational strategies predict biological targets and mechanisms?
- Molecular docking : Dock the compound into protein active sites (e.g., kinase domains) using AutoDock Vina. The morpholino group may hydrogen-bond to ATP-binding pockets .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity data from analogs (e.g., thiophene vs. furan derivatives) .
- MD simulations : Assess binding stability (e.g., 100-ns trajectories) to prioritize targets for experimental validation .
Advanced: How to address contradictions in reported biological activity data?
- Comparative assays : Test the compound alongside structurally similar analogs (e.g., morpholino vs. piperidine derivatives) under identical conditions to isolate substituent effects .
- Metabolic stability studies : Use liver microsomes to evaluate if discrepancies arise from differential metabolism (e.g., sulfone oxidation) .
- Target deconvolution : CRISPR-Cas9 knockout screens identify off-target interactions that may explain variability .
Advanced: What mechanistic studies elucidate the compound’s reactivity?
- Isotope labeling : <sup>18</sup>O tracing in sulfone groups to track oxidation pathways .
- Kinetic profiling : Monitor intermediate formation via stopped-flow NMR to deduce rate-limiting steps (e.g., cyclocondensation vs. cross-coupling) .
- DFT calculations : Model transition states for key reactions (e.g., amide coupling) to rationalize stereochemical outcomes .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the thiophen-2-yl group with other heteroaromatics (e.g., furan, pyridine) to probe π-π stacking interactions .
- Bioisosteric replacement : Swap the 1,1-dioxidotetrahydrothiophen-3-yl group with a tetrahydrofuran sulfone to assess sulfone geometry effects .
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
